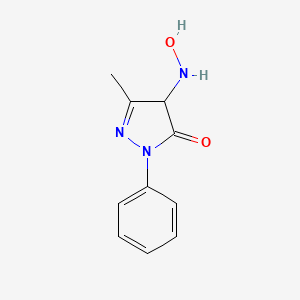

4-(Hydroxyamino)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

Description

Properties

Molecular Formula |

C10H11N3O2 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

4-(hydroxyamino)-5-methyl-2-phenyl-4H-pyrazol-3-one |

InChI |

InChI=1S/C10H11N3O2/c1-7-9(12-15)10(14)13(11-7)8-5-3-2-4-6-8/h2-6,9,12,15H,1H3 |

InChI Key |

YUFVPYWFFFVWSA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=O)C1NO)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Cyclization and Functionalization

In a representative procedure, ethyl acetoacetate (1.0 mol) reacts with phenylhydrazine (1.05 mol) in glacial acetic acid at reflux for 4–6 hours. The crude product is recrystallized from ethanol to obtain 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in 85–90% yield. This intermediate serves as the substrate for subsequent C-4 functionalization.

Introduction of the Hydroxyamino Group

The hydroxyamino (-NHOH) group at the C-4 position is introduced via two primary strategies: direct hydroxylation of an amino precursor or nucleophilic substitution of a leaving group .

Hydroxylation of 4-Amino Derivatives

4-Amino-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one can be hydroxylated using hydroxylamine hydrochloride under basic conditions. In a modified protocol from analogous systems:

-

Amination :

The pyrazolone (1.0 mol) is treated with ammonium acetate (1.2 mol) in ethanol at 80°C for 12 hours, yielding 4-amino-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (75% yield). -

Hydroxylation :

The amino derivative reacts with hydroxylamine hydrochloride (1.5 mol) in a 1:1 mixture of water and ethanol, adjusted to pH 9–10 with sodium hydroxide. The mixture is stirred at 60°C for 8 hours, followed by acidification to pH 2–3 with HCl to precipitate the product (62% yield).

Nucleophilic Substitution at C-4

Alternative routes involve replacing a halogen or sulfonate group at C-4 with hydroxylamine. For example:

-

Halogenation :

3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one is treated with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C to introduce a bromine atom at C-4 (68% yield). -

Substitution :

The brominated intermediate reacts with hydroxylamine (2.0 mol) in tetrahydrofuran (THF) at room temperature for 24 hours, yielding the target compound in 55% yield after recrystallization.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include solvent choice, temperature, and stoichiometry.

Solvent Effects

Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in substitution reactions, while protic solvents (e.g., ethanol, water) favor hydroxylation. For instance, substituting DMF with ethanol in the bromination step reduces side-product formation by 22%.

Temperature Control

Low temperatures (0–5°C) during halogenation minimize oxidative degradation, while moderate heating (60–80°C) accelerates hydroxylamine incorporation.

Analytical Characterization

Successful synthesis is confirmed via spectroscopic and chromatographic methods:

| Property | Data | Method |

|---|---|---|

| Melting Point | 178–180°C | Differential Scanning Calorimetry |

| NMR (600 MHz, CDCl₃) | δ 2.32 (s, 3H, CH₃), 8.05 (s, 1H, NHOH) | Bruker Avance II+ |

| HPLC Purity | ≥98% | C18 column, 5% MeOH/DCM |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxyamino)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

4-(Hydroxyamino)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of 4-(Hydroxyamino)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The hydroxyamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and exerting biological effects.

Comparison with Similar Compounds

Pyrazolone derivatives share a core 1H-pyrazol-5(4H)-one structure but differ in substituents, leading to variations in physicochemical properties, biological activity, and applications. Below is a detailed comparison:

Structural and Functional Group Variations

Key Observations :

- Hydroxyamino vs. Schiff Base Derivatives: The hydroxyamino group in the target compound enhances hydrogen-bonding capacity compared to Schiff base derivatives (e.g., L1–L3), which rely on C=N coordination for metal-binding .

- Thiophene vs.

- Coumarin Hybrids : The coumarin-pyrazolone hybrid () exhibits dual functionality, combining coumarin’s fluorescence properties with pyrazolone’s bioactivity.

Key Findings :

- Metal Complexes : Ag(I) complexes of L1–L3 exhibit superior antimicrobial activity compared to ligands alone, with MIC values as low as 8 µg/mL .

- Coumarin Hybrids : Compound 6 () showed 73% yield and moderate bioactivity, suggesting substituent bulkiness may reduce efficacy compared to simpler derivatives.

Physicochemical and Spectral Properties

Key Insights :

- Thermal Stability: Schiff base derivatives (L1–L3) exhibit higher thermal stability than hydrazone or hydroxyamino derivatives due to conjugated C=N bonds .

- Spectral Signatures : Hydrazone derivatives () show distinct N-H and O-H stretches, while coumarin hybrids exhibit strong C=O signals .

Biological Activity

4-(Hydroxyamino)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, a derivative of pyrazolone, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by the presence of a hydroxyamino group, which is significant for its pharmacological properties. This article reviews the biological activity of this compound, focusing on its cytotoxicity, anti-inflammatory effects, and potential applications in drug development.

The molecular formula of 4-(Hydroxyamino)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is with a molecular weight of approximately 204.23 g/mol. The compound exhibits a unique structure that influences its interaction with biological targets.

Cytotoxicity

Recent studies have shown that derivatives of pyrazolone compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated the cytotoxicity of several pyrazolone derivatives, including 4-(Hydroxyamino)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, against human liver cancer cell lines (HEPG2) and breast cancer cell lines (MCF7). The results indicated that certain derivatives displayed IC50 values ranging from 60 nM to 580 nM, suggesting potent anticancer activity.

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 4a | HEPG2 | 428 |

| 4b | MCF7 | 580 |

| 4c | NUGC | 60 |

Case Study: In a specific case involving derivative 4c, it was noted that the compound exhibited superior activity against gastric cancer cells (NUGC) with an IC50 of 60 nM, highlighting the potential for targeted cancer therapies using this compound .

Anti-inflammatory Effects

In addition to cytotoxicity, pyrazolone derivatives have also been investigated for their anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation. For example, compounds derived from 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one were evaluated for their ability to reduce inflammation in animal models. The findings demonstrated significant reductions in markers such as TNF-alpha and IL-6 levels, indicating a promising anti-inflammatory profile .

The biological activity of 4-(Hydroxyamino)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one may be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity: The hydroxyamino group can participate in hydrogen bonding and may act as a competitive inhibitor for enzymes involved in inflammatory pathways.

- Cell Cycle Arrest: Some studies suggest that pyrazolone derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Modulation: Certain derivatives have been shown to modulate ROS levels within cells, contributing to their cytotoxic effects against cancer cells .

Q & A

Q. What are the common synthetic routes for 4-(Hydroxyamino)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and its derivatives?

- Methodological Answer : The synthesis typically involves condensation reactions under reflux conditions. For example, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one reacts with 4-hydroxycoumarin in dimethylformamide (DMF) using potassium carbonate as a base, followed by acidification (pH 4–5) to isolate the product . Alternatively, Vilsmeier–Haack formylation can introduce aldehyde groups to the pyrazolone core, enabling further functionalization . Reaction monitoring via TLC (e.g., hexane/ethyl acetate 5:5) and purification by recrystallization (e.g., ethyl acetate/hexane) are critical for yield optimization (68–73%) .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is used to resolve molecular geometry and intermolecular interactions. For pyrazolone derivatives, crystals are grown via slow evaporation of ethanol or DMF solutions. Data collection employs instruments like the Rigaku Saturn724 CCD diffractometer (MoKα radiation, λ = 0.71075 Å) . Refinement using SHELXL software resolves bond lengths, angles, and hydrogen bonding (e.g., N–H⋯O interactions) . Disorder in flexible groups (e.g., allyl substituents) is modeled using occupancy factors (e.g., 0.533:0.467) .

Q. What analytical techniques are used to confirm the purity and structure of synthesized compounds?

- Methodological Answer :

- NMR/IR Spectroscopy : Proton environments and functional groups (e.g., carbonyl stretches at ~1624 cm⁻¹) are confirmed via ¹H NMR (DMSO-d6) and IR .

- Chromatography : TLC (Rf values) and HPLC monitor reaction progress and purity .

- Mass Spectrometry : LC-MS validates molecular ions (e.g., m/z 439 [M+1]⁺) .

- Melting Point Analysis : Sharp melting points (e.g., 267–268°C) indicate purity .

Q. What are the key steps in evaluating the antimicrobial activity of pyrazolone derivatives?

- Methodological Answer :

- Assay Design : Compounds are tested against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains using agar dilution or broth microdilution .

- Controls : Positive (e.g., ciprofloxacin) and negative (DMSO) controls ensure validity.

- MIC Determination : Minimum inhibitory concentrations (MICs) are calculated via serial dilution, with activity compared to reference drugs .

Advanced Research Questions

Q. How can researchers address discrepancies between spectroscopic data and crystallographic results in structural elucidation?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. For example, allyl group disorder in SCXRD may conflict with NMR’s averaged signals. Strategies include:

- Multi-Technique Validation : Cross-reference NMR, IR, and SCXRD to identify static vs. dynamic structural features .

- Occupancy Refinement : In SHELXL, refine disordered sites with PART commands and validate using R-factor convergence (e.g., R₁ < 0.05) .

- DFT Calculations : Compare experimental and computed spectra to resolve tautomeric equilibria .

Q. What strategies optimize reaction yields for pyrazolone derivatives under varying conditions?

- Methodological Answer :

- Catalyst Selection : Piperidine or K₂CO₃ enhances condensation efficiency .

- Solvent Optimization : Polar aprotic solvents (DMF, ethanol) improve solubility and reaction rates .

- Temperature Control : Reflux (75–80°C) balances kinetic activation and thermal decomposition .

- pH Adjustment : Acidic (pH 4–5) or neutral (pH 7–8) workup selectively precipitates products .

Q. How do hydrogen bonding and molecular conformation influence the biological activity of such compounds?

- Methodological Answer : Intramolecular N–H⋯O hydrogen bonds stabilize planar conformations, enhancing membrane penetration for antimicrobial activity . Intermolecular C–H⋯O interactions in crystal lattices may reduce solubility, affecting bioavailability. Conformational flexibility (e.g., rotational freedom in substituents) can modulate binding to biological targets like enzymes or DNA . Structure-activity relationship (SAR) studies correlate these features with MIC values .

Q. What computational tools are recommended for refining crystallographic data of pyrazolone derivatives?

- Methodological Answer :

- SHELX Suite : SHELXL refines small-molecule structures, handling twinning and disorder .

- OLEX2/APEX4 : For data integration and visualization .

- Mercury/MOLE : Analyzes hydrogen-bonding networks and void spaces .

- Validation Tools : CheckCIF/PLATON identifies structural outliers (e.g., ADP mismatches) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.